1-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one
Description
This compound belongs to the 1,2,4-triazole class, characterized by a central triazole ring substituted with a 4-chlorophenyl group at position 5, a 4-methylphenyl group at position 4, and a sulfanyl-linked 3,3-dimethylbutan-2-one moiety at position 2. The sulfanyl-thioether linkage and aromatic substituents are critical for modulating bioactivity, as seen in related triazole derivatives with antifungal, antiviral, and antibiotic properties .
Properties
IUPAC Name |
1-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-3,3-dimethylbutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS/c1-14-5-11-17(12-6-14)25-19(15-7-9-16(22)10-8-15)23-24-20(25)27-13-18(26)21(2,3)4/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFBFDBEIZJNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C(C)(C)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Triazole Core Formation
The 1,2,4-triazole ring is typically constructed via cyclocondensation of thiosemicarbazides with carbonyl compounds. A modified protocol derived from JP5188974B2 involves:
Reagents :
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4-Chlorophenylhydrazine hydrochloride
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4-Methylbenzoyl chloride
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Thiosemicarbazide
Procedure :
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Step 1 : React 4-chlorophenylhydrazine hydrochloride with 4-methylbenzoyl chloride in dichloromethane (DCM) at 0–5°C to form the hydrazide intermediate.
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Step 2 : Cyclize the hydrazide with thiosemicarbazide in ethanol under reflux (78°C, 12 h) to yield 5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 1) | 85–90% |
| Yield (Step 2) | 70–75% |
| Purity (HPLC) | ≥98% |
Thioetherification with 3,3-Dimethylbutan-2-one
The sulfanyl group is introduced via nucleophilic substitution using 3-bromo-3,3-dimethylbutan-2-one. This step is critical for attaching the ketone moiety.
Reagents :
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5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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3-Bromo-3,3-dimethylbutan-2-one
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Potassium carbonate (K₂CO₃)
Procedure :
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Dissolve the triazole-thiol (1 eq) in anhydrous DMF.
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Add K₂CO₃ (2 eq) and 3-bromo-3,3-dimethylbutan-2-one (1.2 eq).
Optimization Insights :
-
Solvent : DMF outperforms THF or acetone due to better solubility of intermediates.
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Base : K₂CO₃ provides higher yields than NaHCO₃ or Et₃N.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 80–85% |
| Reaction Time | 6–8 h |
| Purity (NMR) | ≥97% |
Purification and Crystallization
Crude product purification is achieved via recrystallization. US9783534B2 highlights toluene/ethyl acetate (7:3 v/v) as an effective solvent system for similar triazole derivatives.
Procedure :
-
Dissolve the crude product in warm toluene (60°C).
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Add ethyl acetate dropwise until cloudiness appears.
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Cool to 4°C for 12 h to precipitate crystals.
Key Data :
| Parameter | Value |
|---|---|
| Recovery Rate | 90–92% |
| Final Purity (HPLC) | ≥99% |
Mechanistic Insights and Byproduct Analysis
Cyclocondensation Mechanism
The cyclocondensation proceeds via a two-step mechanism:
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Nucleophilic attack : Thiosemicarbazide’s amino group attacks the carbonyl carbon of the hydrazide.
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Dehydration : Elimination of H₂O forms the triazole ring, stabilized by aromatic conjugation.
Byproducts :
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Unreacted hydrazide : ≤5% (removed via aqueous wash).
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Oxidized disulfides : ≤2% (mitigated by inert atmosphere).
Thioetherification Side Reactions
Competing pathways include:
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Over-alkylation : Addressed by controlling stoichiometry (1.2 eq bromoketone).
-
Ketone oxidation : Minimized by avoiding strong oxidizing agents.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 70–75 | 98 | High |
| Thioetherification | 80–85 | 97 | Moderate |
| Crystallization | 90–92 | 99 | High |
Chemical Reactions Analysis
1-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one undergoes various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
The compound exhibits significant antifungal properties, particularly against strains resistant to conventional treatments. Its triazole moiety is known for inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. This mechanism makes it a candidate for development into new antifungal agents.
Case Study: Antifungal Efficacy
A study demonstrated that derivatives of triazole compounds showed enhanced antifungal activity against Candida albicans and Aspergillus fumigatus. The presence of the chlorophenyl and methylphenyl groups in the structure contributed to increased potency compared to other triazole derivatives .
Anticancer Properties
Research indicates that compounds with similar structures can interfere with cancer cell proliferation. The triazole ring has been implicated in various anticancer pathways, making this compound a potential candidate for further investigation in oncology.
Case Study: In Vitro Studies
In vitro studies have shown that related triazole compounds can induce apoptosis in cancer cells by activating caspase pathways. This suggests that the compound may have similar effects and warrants further exploration in cancer research .
Agricultural Chemistry
Fungicides
The compound's antifungal properties extend to agricultural applications as a potential fungicide. Its effectiveness against plant pathogens can help in the development of sustainable agricultural practices.
Case Study: Crop Protection
Field trials have indicated that triazole-based fungicides can significantly reduce the incidence of fungal infections in crops such as wheat and barley. These findings highlight the potential for this compound to be formulated into effective crop protection products .
Material Science
Polymer Additives
Due to its chemical stability and unique properties, this compound can be utilized as an additive in polymer formulations. Its incorporation may enhance the thermal stability and mechanical properties of polymers.
Case Study: Polymer Composites
Research has shown that incorporating triazole derivatives into polymer matrices can improve resistance to thermal degradation and enhance mechanical strength. This application is particularly relevant in industries requiring durable materials under extreme conditions .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antifungal Agent | Effective against resistant strains |
| Anticancer Properties | Induces apoptosis in cancer cells | |
| Agricultural Chemistry | Fungicide | Reduces fungal infections in crops |
| Material Science | Polymer Additive | Enhances thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 1-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl and methylphenyl groups enhance its binding affinity and specificity. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structural analogs differ primarily in substituents on the triazole ring and the ketone moiety. Key examples include:
- Ketone vs. Thiol: The 3,3-dimethylbutan-2-one moiety may confer metabolic stability over thiol-containing derivatives (e.g., ), which are prone to oxidation .
Physicochemical Properties
Biological Activity
The compound 1-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 485.03 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study by Khedher et al. (2010), various synthesized triazole compounds were screened for their antimicrobial activities against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed moderate to good activity against these microorganisms, suggesting that the presence of the triazole moiety enhances antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound ID | Microorganism | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| Compound 1 | E. coli | 15 | Moderate |
| Compound 2 | Staphylococcus aureus | 18 | Good |
| Compound 3 | Klebsiella pneumoniae | 12 | Moderate |
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored. A study published in ACS Omega highlighted that certain triazole compounds exhibited cytotoxic effects on cancer cell lines. Specifically, compounds with a similar structure to the target compound showed significant inhibition of cell proliferation in breast and lung cancer cell lines .
Table 2: Cytotoxicity Data of Triazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 25 | Moderate |
| Compound B | A549 (Lung Cancer) | 30 | Moderate |
| Compound C | HeLa (Cervical Cancer) | 20 | Good |
The mechanism by which triazole derivatives exert their biological effects is primarily through the inhibition of key enzymes involved in fungal sterol biosynthesis and cancer cell proliferation. For instance, the inhibition of phytoene desaturase (PDS), an enzyme crucial for carotenoid biosynthesis, has been identified as a target for herbicidal activity . This inhibition may extend to similar pathways in cancer cells.
Case Studies
- Antimicrobial Screening : In a comprehensive study involving the synthesis and screening of various triazoles, compounds structurally related to the target compound were tested against multiple bacterial strains. The results indicated that modifications to the phenyl groups significantly influenced antimicrobial potency .
- Cytotoxicity Evaluation : A series of experiments conducted on different cancer cell lines demonstrated that specific substitutions on the triazole ring enhanced cytotoxic effects. Notably, compounds with halogenated phenyl groups showed increased activity compared to their non-halogenated counterparts .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield?
The synthesis typically involves multi-step organic reactions, including:
- Azide-alkyne cycloaddition for triazole ring formation, followed by sulfanyl group introduction via nucleophilic substitution .
- Coupling reactions using reagents like EDCI/HOBt to link the chlorophenyl and methylphenyl substituents .
- Optimized conditions : Solvents (e.g., DMF or THF), temperatures (60–80°C), and catalysts (e.g., Cu(I) for cycloaddition) improve yields (reported up to 65–75%) .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
Key methods include:
Q. How is the compound’s preliminary biological activity assessed?
Initial screening involves:
- In vitro assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) to determine MIC values .
- Cytotoxicity testing using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition studies (e.g., COX-2, kinases) to identify potential therapeutic targets .
Advanced Research Questions
Q. How can researchers resolve contradictory data between in vitro and in vivo biological activity?
Contradictions may arise from:
- Metabolic instability : Use LC-MS to identify degradation products and modify labile groups (e.g., ester-to-amide substitutions) .
- Solubility limitations : Employ co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability .
- Species-specific metabolism : Compare metabolic profiles using hepatocyte microsomes from human/rodent models .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
Advanced methods include:
- Molecular docking (AutoDock Vina) to screen against protein databases (e.g., PDB IDs 1CX2, 3LN1) .
- Molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100-ns trajectories .
- QSAR modeling to correlate substituent electronegativity (e.g., Cl, CH₃) with activity .
Q. How can structural modifications improve pharmacokinetic properties?
Strategies involve:
- Bioisosteric replacement : Swap the sulfanyl group with sulfoxide/sulfone to enhance metabolic stability .
- PEGylation : Attach polyethylene glycol to the triazole ring to prolong half-life .
- Prodrug design : Introduce esterase-sensitive moieties (e.g., acetyl) for targeted release .
Q. What experimental designs address compound degradation during biological assays?
Mitigation approaches:
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Techniques include:
- CRISPR-Cas9 knockout of putative targets (e.g., EGFR) to confirm pathway specificity .
- Surface plasmon resonance (SPR) to measure real-time binding kinetics (KD values) .
- Transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment .
Key Data from Literature
-
Synthetic Yield Optimization :
Step Solvent Catalyst Yield (%) Triazole formation DMF CuI 72 Sulfanyl incorporation THF K₂CO₃ 68 -
Biological Activity :
Assay Type Target IC₅₀ (µM) Antifungal (C. albicans) CYP51 1.2 Anticancer (MCF-7) Topoisomerase II 4.8
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
